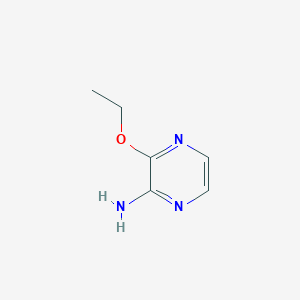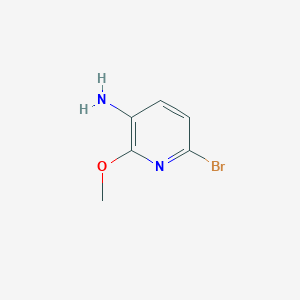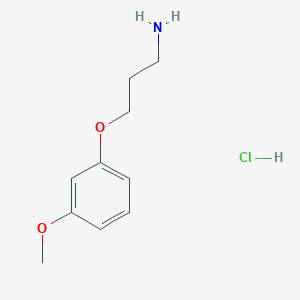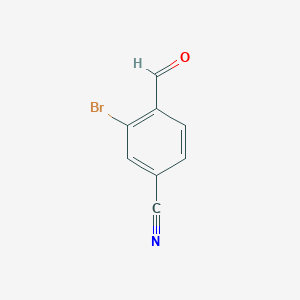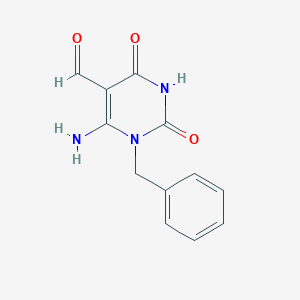
2-(4-Benzylpiperazin-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-Benzylpiperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C13H17N3 . It has a molecular weight of 215.3 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Researchers have synthesized a range of compounds, including derivatives of "2-(4-Benzylpiperazin-1-yl)acetonitrile," to assess their anticancer activities. Notably, compounds displaying significant activity against specific cancer cell lines, such as melanoma, have been identified. These findings indicate the potential for developing new anticancer agents based on modifications of the benzylpiperazin acetonitrile structure (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Antimicrobial Agents
The chemical has also been utilized in the synthesis of novel compounds with potential antimicrobial activities. This includes the creation of derivatives that have shown effectiveness against a range of microbial strains, suggesting its utility in developing new antimicrobial agents (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).
Coordination Polymers and Luminescence
In materials science, the compound has contributed to the synthesis of lanthanide-containing coordination polymers. These polymers exhibit unique structural characteristics and luminescence properties, potentially applicable in materials science for developing new luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).
Fluorescent Sensors
The compound's derivatives have been explored as fluorescent sensors for detecting ions like Cu2+. Such sensors offer high sensitivity and selectivity, which are crucial for environmental monitoring and biomedical applications (Liu, Qi, Guo, Zhao, Yang, Pei, & Zhang, 2014).
Biological Properties
Further research has demonstrated the compound's utility in synthesizing derivatives with various biological properties, including anti-inflammatory and analgesic activities. These findings suggest the compound's versatility in contributing to the development of new pharmaceuticals (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).
Antifungal Activity
The compound has also been used to synthesize benzimidazol-2-yl acetonitriles with a piperazine moiety, showing promising antifungal activities against certain fungi. This application underscores the potential for developing antifungal agents based on this chemical scaffold (Jin, Li, Li, Jin, & Jiang, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUPEPBRQNHPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397397 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92042-93-8 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



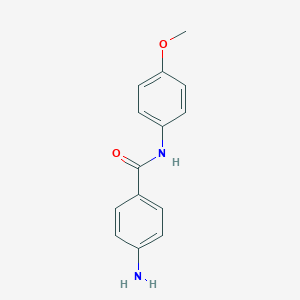

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

